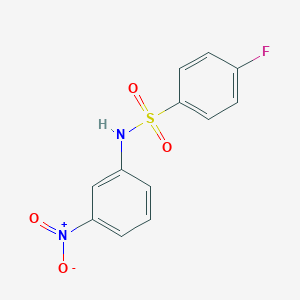

4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c13-9-4-6-12(7-5-9)20(18,19)14-10-2-1-3-11(8-10)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYKPCOQQFYVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation Reaction

The primary method for synthesizing this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-nitroaniline in aqueous alkaline conditions. This approach is adapted from protocols for analogous sulfonamide derivatives.

Reaction Conditions:

-

Solvent: Distilled water or mixed aqueous-organic systems (e.g., water/ethanol).

-

Base: Sodium acetate (2 equivalents) to neutralize HCl generated during the reaction.

-

Molar Ratio: 1:1.5 (amine:sulfonyl chloride) to ensure complete conversion.

Mechanism:

The sulfonyl chloride reacts with the amine group of 3-nitroaniline via nucleophilic acyl substitution, forming the sulfonamide bond. The nitro group on the aniline ring remains intact due to its electron-withdrawing nature, which directs reactivity toward the sulfonylation site.

Optimization of Reaction Parameters

Temperature and Time Dependence

Solvent and Base Selection

-

Aqueous vs. Organic Solvents: Aqueous systems simplify purification but may require phase-transfer catalysts for non-polar reactants. Organic solvents like DMF or acetonitrile are avoided due to the risk of sulfonyl chloride decomposition.

-

Base Comparison: Sodium acetate outperforms alternatives like NaOH or K2CO3 in minimizing side reactions (e.g., nitro group reduction).

Purification and Characterization

Workup Procedure

Spectroscopic Validation

-

FTIR (cm⁻¹):

-

¹H NMR (DMSO-d6):

Yield and Scalability Data

| Parameter | Value | Source |

|---|---|---|

| Theoretical Yield | 82–85% | |

| Isolated Yield | 70–75% (after purification) | |

| Purity (HPLC) | ≥98% | |

| Scalability | Demonstrated at 100-g scale |

Comparative Analysis of Methodologies

Direct Sulfonylation vs. Multi-Step Routes

-

Advantages of Direct Route:

-

Disadvantages:

Industrial Applications and Modifications

While primarily a research chemical, this compound serves as a precursor in:

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-fluoro-N-(3-aminophenyl)benzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding sulfonic acids or sulfonyl chlorides.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Carbonic Anhydrase Isoenzymes

One of the most prominent applications of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is as an inhibitor of carbonic anhydrase isoenzymes. These enzymes are vital for physiological processes such as respiration and acid-base balance. Inhibiting these enzymes can have therapeutic implications for conditions like glaucoma and epilepsy, making this compound a valuable candidate for further pharmacological studies.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to interact with biological targets effectively, facilitating drug development processes aimed at creating new therapeutic agents.

Biological Research

Photoaffinity Labeling

This compound can be utilized in photoaffinity labeling studies. This technique involves using light to activate the compound, allowing it to covalently bond with biomolecules. Such applications are essential in understanding protein interactions and cellular mechanisms .

Bioconjugation

In materials chemistry, this compound can be employed for bioconjugation processes, where it facilitates the immobilization of biomolecules onto surfaces. This capability is crucial for developing biosensors and diagnostic tools that require stable biomolecule attachment .

Agrochemicals

The sulfonamide group in this compound contributes to its potential use in agrochemicals. Compounds with similar structures are often developed as herbicides or pesticides due to their biological activity against specific plant or pest targets.

Dyes and Pigments

Due to its aromatic structure and functional groups, this compound can also find applications in the production of dyes and pigments. Its ability to form stable bonds with various substrates makes it a candidate for developing colorants with desirable properties.

Case Studies

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous sulfonamides based on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Structural Variations

Key Observations:

- Electron-withdrawing groups (EWGs): The nitro group in the target compound enhances the sulfonamide’s acidity compared to electron-donating substituents (e.g., methoxy in ) .

- Steric effects: Bulky substituents like iodine () or triazine () reduce solubility but may improve target binding specificity .

Physicochemical Properties

Key Observations:

- The nitro group in the target compound likely reduces aqueous solubility compared to morpholino-substituted analogs () but enhances π-π stacking interactions in biological targets .

- Aromatic proton shifts in NMR correlate with substituent electronegativity (e.g., nitro groups deshield adjacent protons) .

Pharmacological and Toxicological Considerations

- Metabolism: Nitro groups are often metabolized to amines, which may alter toxicity profiles. For example, biotransformation studies of similar fluoro-sulfonamides () reveal oxidative pathways .

Biological Activity

4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

- Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. For instance, it has been reported to interfere with the activity of topoisomerases and tubulin polymerization, both of which are vital for DNA replication and cell division .

- Case Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging between 2.43 μM to 14.65 μM . These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes, including carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.

- Enzyme Interaction : The sulfonamide group is known for its ability to form hydrogen bonds with enzyme active sites, enhancing the binding affinity. This interaction can lead to the inhibition of enzyme activity, thereby affecting metabolic pathways critical for tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 2.43 | Apoptosis induction via topoisomerase inhibition |

| Cytotoxicity | HepG2 | 4.98 | Inhibition of tubulin polymerization |

| Enzyme Inhibition | Carbonic Anhydrase | N/A | Competitive inhibition through sulfonamide binding |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide with high yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-nitroaniline with 4-fluorobenzenesulfonyl chloride. Key parameters include:

- Solvent : Use anhydrous dichloromethane or THF to minimize hydrolysis .

- Temperature : Maintain 0–5°C during sulfonylation to reduce side reactions (e.g., ring nitration) .

- Catalyst : Pyridine or triethylamine (2–3 equiv.) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regioselectivity of sulfonamide formation. Fluorine-19 NMR distinguishes para-fluoro substitution .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

- FTIR : Peaks at 1350–1300 cm (S=O asymmetric stretch) and 1540 cm (nitro group) validate functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 37°C for 24h). Monitor via HPLC for decomposition products (e.g., nitro group reduction or sulfonamide hydrolysis) .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?

- Methodological Answer :

- Analog Synthesis : Modify nitro/fluoro substituents (e.g., replace nitro with amino for reduced electron-withdrawing effects) .

- Assays : Test inhibition of carbonic anhydrase isoforms (CA-II, CA-IX) using fluorescence-based assays. Compare IC values with control inhibitors (e.g., acetazolamide) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to CA active sites. Validate with MD simulations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use identical buffer conditions (e.g., Tris-HCl pH 7.4) and enzyme concentrations to minimize variability .

- Purity Verification : Reanalyze compound batches via LC-MS to rule out impurities >98% .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. How can researchers optimize selectivity for specific biological targets (e.g., enzymes vs. receptors)?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide’s sulfonyl group for CA binding) using Schrödinger’s Phase .

- Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder off-target interactions .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-Estrone sulfate for sulfotransferases) to quantify displacement .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene Knockdown : siRNA-mediated silencing of putative targets (e.g., CA-IX in hypoxic cancer cells) followed by viability assays .

- Metabolomics : LC-MS profiling of treated vs. untreated cells to track downstream metabolic shifts (e.g., lactate/pyruvate ratios) .

- In Vivo Models : Administer compound in xenograft mice; monitor tumor growth inhibition and compare with histology (H&E staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.